molecular formula C11H17N B13537092 (2,6-Diethylphenyl)methanamine

(2,6-Diethylphenyl)methanamine

Cat. No.: B13537092
M. Wt: 163.26 g/mol
InChI Key: HIXZJPWRAALXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Diethylphenyl)methanamine is an organic compound characterized by a phenyl ring substituted with two ethyl groups at the 2 and 6 positions and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)methanamine typically involves the alkylation of 2,6-diethylphenol followed by amination. One common method is:

    Alkylation: 2,6-Diethylphenol is reacted with formaldehyde in the presence of a base to form (2,6-Diethylphenyl)methanol.

    Amination: The (2,6-Diethylphenyl)methanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2,6-Diethylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,6-Diethylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Diethylphenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethyl groups and amine functionality can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    (2,6-Dimethylphenyl)methanamine: Similar structure but with methyl groups instead of ethyl groups.

    (2,6-Diethylphenyl)ethanamine: Similar structure but with an ethylamine group instead of methanamine.

Uniqueness: (2,6-Diethylphenyl)methanamine is unique due to the steric and electronic effects imparted by the ethyl groups, which can influence its reactivity and interaction with other molecules

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2,6-diethylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8,12H2,1-2H3

InChI Key

HIXZJPWRAALXBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.